1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
“1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic compound that contains an azetidine ring and a pyrrolidine-2,5-dione ring . The azetidine ring is a four-membered cyclic amine, while the pyrrolidine ring is a five-membered ring containing nitrogen .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and pyrrolidine rings, as well as the ethoxyphenyl and acetyl groups . The stereochemistry of the molecule would be influenced by the stereogenicity of carbons in the pyrrolidine ring .
Scientific Research Applications
Electron Transport Layer in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) with a diketopyrrolopyrrole (DPP) backbone was synthesized for applications as an electron transport layer (ETL) in inverted polymer solar cells. This compound exhibits high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone. It significantly enhances the power conversion efficiency of the devices, demonstrating the potential of such structures in photovoltaic applications (Hu et al., 2015).
Synthesis and Bioactivities of Tetramic Acid Derivatives
Research on 4-amino tetramic acid derivatives, including pyrrolidine-2,4-diones, explored their potential bioactivities. Some compounds exhibited significant herbicidal and fungicidal activities, indicating the utility of these structures in developing new agrochemicals (Liu et al., 2014).
Fungicidal Activity of Pyrrolidine-2,4-dione Derivatives
A study synthesized β-methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety to evaluate their fungicidal activity against various plant pathogens. These compounds demonstrated visible fungicidal activities, suggesting their application in agricultural fungicides (Guihua et al., 2014).
Antimicrobial Activity of Pyrrolidine Derivatives
Synthesis of novel pyrrolidine-2,3,4-triones and their interaction with arylamines showed antimicrobial activity, highlighting the potential of these compounds in developing new antibacterial agents (Gein et al., 2003).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. This could potentially lead to the development of new compounds with different biological profiles .
Mechanism of Action
Target of Action
The primary targets of 1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione are likely to be transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .
Mode of Action
The compound interacts with its targets by binding to the transpeptidase enzymes, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This interaction results in the weakening of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzymes, the compound prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the strength and rigidity of the bacterial cell wall .
Pharmacokinetics
Similar compounds, such as β-lactams, are known to have good bioavailability . They are usually well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of the compound’s action is the inhibition of transpeptidase enzymes, leading to the disruption of bacterial cell wall synthesis . On a cellular level, this results in the weakening of the bacterial cell wall, causing cell lysis and ultimately leading to the death of the bacteria .
Properties
IUPAC Name |
1-[1-[2-(4-ethoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-14-5-3-12(4-6-14)9-17(22)18-10-13(11-18)19-15(20)7-8-16(19)21/h3-6,13H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILBBLOQGAXWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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